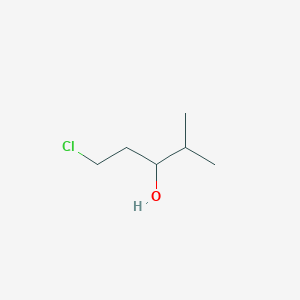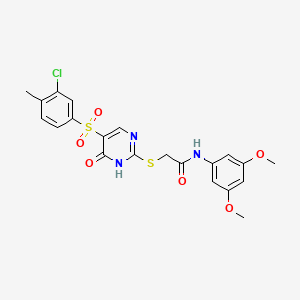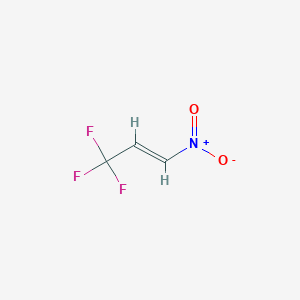![molecular formula C11H7FN4S B2426566 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 1955554-42-3](/img/structure/B2426566.png)
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol”, involves the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions . Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs .Molecular Structure Analysis
The molecular structure of “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also features a fluorophenyl group at the 1-position and a thiol group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity
A study investigated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with 4-fluorophenyl groups, and their antimicrobial activities. These compounds demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi, with some showing superior activity compared to common antibiotics like ampicillin and gentamicin (El-sayed et al., 2017).
Synthesis and Anti-microbial Evaluation
Another study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Several compounds, including those with a fluorophenyl group, exhibited moderate to strong anti-microbial activity compared to reference drugs (Eweas et al., 2011).
Herbicidal Activity
Research on pyrazolo[3,4-d]pyrimidine-4-one derivatives, including those with a 4-fluorophenyl group, indicated good inhibition activities against certain plants at specific dosages. This suggests potential applications in herbicides (Luo et al., 2017).
Antibacterial Activity
A study on fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed that these compounds exhibit antibacterial activity against Staphylococcus aureus. Some compounds showed relatively good bacteriostatic effects (Xin-jian, 2013).
Cancer Research
Antitumor Evaluation
A series of pyrazolo[3,4-d]pyrimidines showed potential for cancer treatment. Compounds demonstrated potent to moderate growth inhibitory activity against human breast adenocarcinoma cells, supporting their promise in therapeutic strategies for cancer (Abdellatif et al., 2014).
Psoriasis Treatment
A study identified a potent FLT3 inhibitor among pyrazolo[3,4-d]pyrimidine derivatives that exhibited significant antipsoriatic effects in a mouse model. This compound holds promise as a potential drug candidate for psoriasis treatment (Li et al., 2016).
Other Applications
- Synthesis of Fluorophores: Research on 3-formylpyrazolo[1,5-a]pyrimidines, including those with pyrazolo[3,4-d]pyrimidine structures, demonstrated their use in the synthesis of novel functional fluorophores. These compounds exhibited promising photophysical properties, indicating potential applications in fluorescent probes (Castillo et al., 2018).
Future Directions
The future directions for research on “1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” and related compounds could involve further exploration of their pharmacological effects, including their anti-inflammatory activities . Additionally, more research could be conducted to develop new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSGIOVKIRVCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)



![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)
![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)



![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)
![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)
